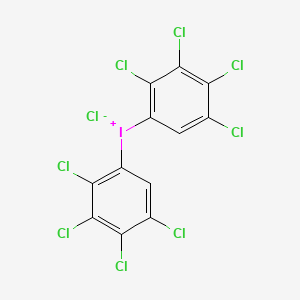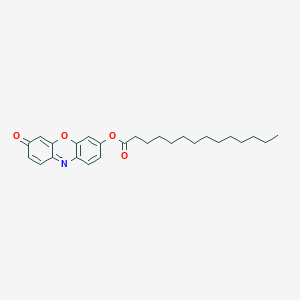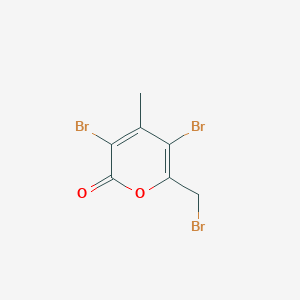
Methyl 3-fluorobenzenecarboximidate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-fluorobenzenecarboximidate;hydrochloride is an organic compound that belongs to the class of carboximidates Carboximidates are esters formed between an imidic acid and an alcohol
Preparation Methods
The synthesis of Methyl 3-fluorobenzenecarboximidate;hydrochloride typically involves the Pinner reaction, which is the acid-catalyzed attack of nitriles by alcohols. This reaction proceeds under acidic conditions, forming the imidate as its hydrochloride salt . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Methyl 3-fluorobenzenecarboximidate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding esters.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-fluorobenzenecarboximidate;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-fluorobenzenecarboximidate;hydrochloride involves its role as an electrophile in various chemical reactions. It can react with nucleophiles to form stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Methyl 3-fluorobenzenecarboximidate;hydrochloride can be compared with other carboximidates such as:
- Methyl 3-(trifluoromethyl)benzenecarboximidate hydrochloride
- Methyl 3-chlorobenzenecarboximidate hydrochloride These compounds share similar chemical structures but differ in their substituents, which can affect their reactivity and applications. The presence of different substituents like fluorine, chlorine, or trifluoromethyl groups can influence the compound’s stability, reactivity, and potential uses .
Properties
CAS No. |
133118-49-7 |
|---|---|
Molecular Formula |
C8H9ClFNO |
Molecular Weight |
189.61 g/mol |
IUPAC Name |
methyl 3-fluorobenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C8H8FNO.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-5,10H,1H3;1H |
InChI Key |
NSFKWJNEGPORNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC(=CC=C1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


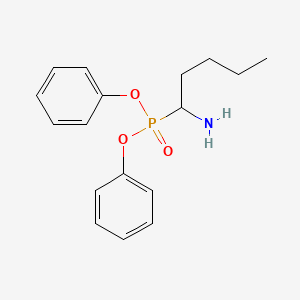
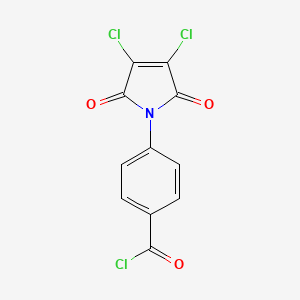
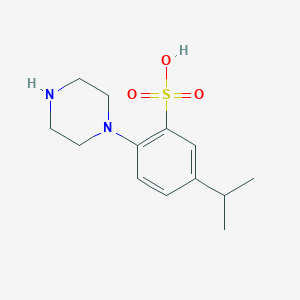
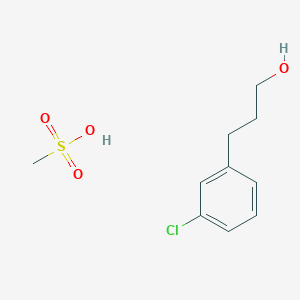
![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)

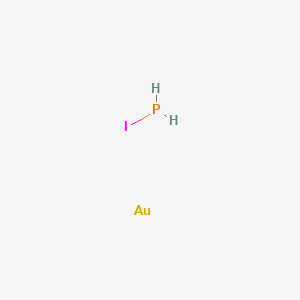
dimethyl-](/img/structure/B14263596.png)
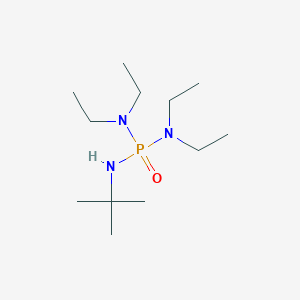
![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
